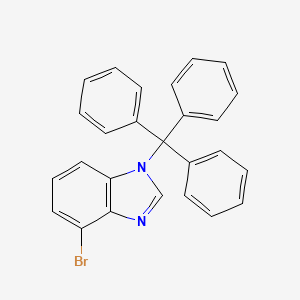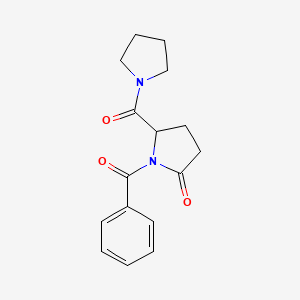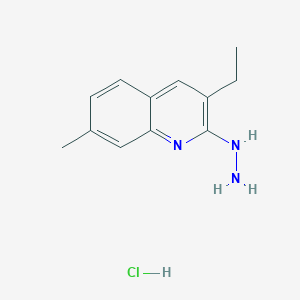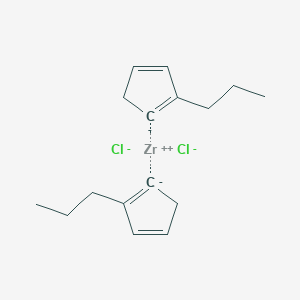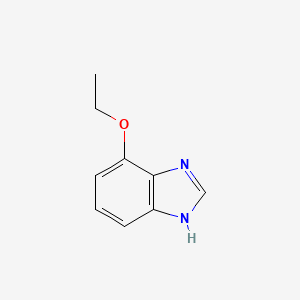
4-ethoxy-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1H-benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structurally characterized by the fusion of benzene and imidazole rings, making them a significant scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as cerium(IV) ammonium nitrate (CAN) can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazoles.
Applications De Recherche Scientifique
4-Ethoxy-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-ethoxy-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Ethylbenzimidazole
Comparison: 4-Ethoxy-1H-benzimidazole is unique due to its ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives. The presence of the ethoxy group can enhance its ability to interact with hydrophobic pockets in enzymes, potentially increasing its efficacy as an inhibitor .
Propriétés
Numéro CAS |
7471-06-9 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-9(8)11-6-10-7/h3-6H,2H2,1H3,(H,10,11) |
Clé InChI |
IBVQECXUHWRVMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


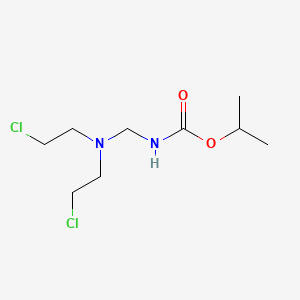
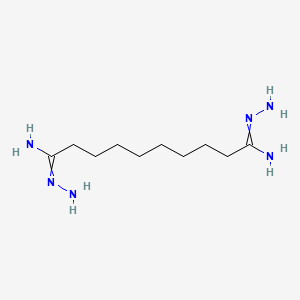

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
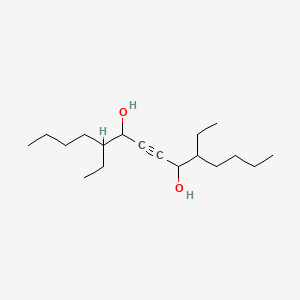
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
